
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester (6-BMPNA-Me) is a synthetic compound that is used in various scientific research applications. It is a brominated derivative of nicotinic acid and is used as a ligand for a variety of biochemical and physiological studies. 6-BMPNA-Me is a white crystalline solid with a purity of 95%. It is insoluble in water, but soluble in organic solvents such as ethanol and methanol.
科学研究应用
Mitochondrial Targeting for Antitumor Drugs
The compound has been utilized in the design of chimeric drugs aimed at mitochondrial delivery. This application is particularly promising in the development of antitumor agents. By targeting the mitochondria, drugs can disrupt the metabolic processes of cancer cells, leading to apoptosis. The noncharged nature of the thiophene group, which is structurally similar to the compound , has been shown to facilitate mitochondrial accumulation, making it an effective carrier for such drugs .
Synthesis of Metabolic Chimeric Drugs
Researchers have used the compound as a precursor in the synthesis of metabolic chimeric drugs. These drugs combine a metabolic modulator with a carrier molecule to enhance delivery to specific cellular organelles, such as mitochondria. The compound’s role in the synthesis process is crucial for the creation of these innovative therapeutic agents .
Fluorescent Markers for Biological Studies
The compound’s structural framework allows for the attachment of fluorescent markers without affecting the marker’s properties. This application is vital for biological studies that require tracking and visualization of cellular components under a microscope. The compound’s ability to link to these markers without altering their fluorescence is a significant advantage for researchers .
Drug Design with Noncharged Carriers
In drug design, the use of noncharged carriers like the compound is advantageous. Noncharged carriers can bypass certain cellular barriers more easily than charged molecules. This property is beneficial for the development of drugs that need to reach intracellular targets with minimal interference .
Probing Cellular Metabolism
The compound can be used to probe cellular metabolism. By incorporating it into molecules that interact with metabolic enzymes, scientists can study the effects of these interactions on cellular metabolism. This application is crucial for understanding diseases that involve metabolic dysregulation .
Development of Diagnostic Tools
The compound’s ability to be modified and linked to other molecules makes it a candidate for developing diagnostic tools. For example, it can be used to create probes that bind to specific proteins or DNA sequences, aiding in the detection of various diseases .
Research on Drug Resistance Mechanisms
By using the compound in the synthesis of drugs with different modes of action, researchers can study how cancer cells develop resistance. This knowledge is essential for developing new strategies to overcome drug resistance in cancer therapy .
Enhancing Drug Solubility and Stability
The compound can be used to enhance the solubility and stability of drugs. By attaching it to drug molecules that are poorly soluble or unstable, researchers can improve their pharmacokinetic properties, leading to more effective treatments .
属性
IUPAC Name |
methyl 6-(4-bromo-3-methylphenoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-9-7-11(4-5-12(9)15)19-13-6-3-10(8-16-13)14(17)18-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPFENHSUKHNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)
![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)

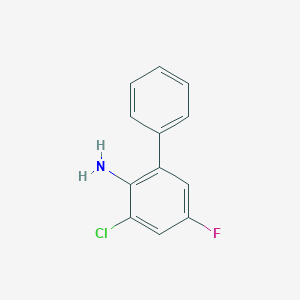
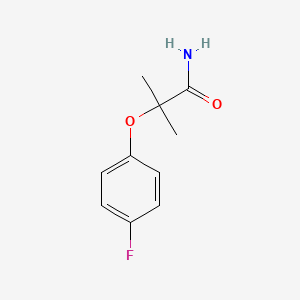
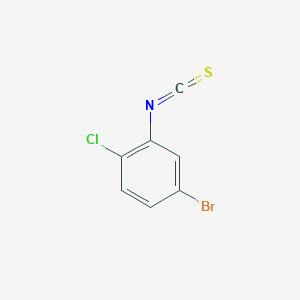
![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)
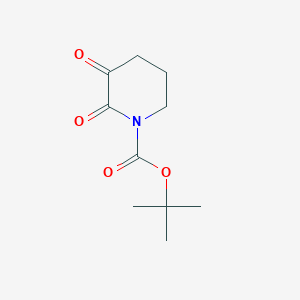
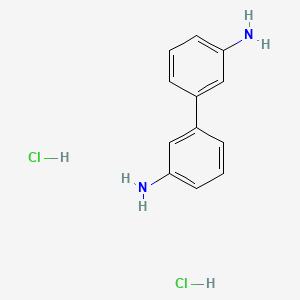
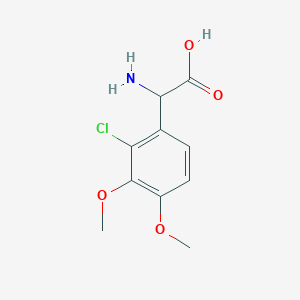
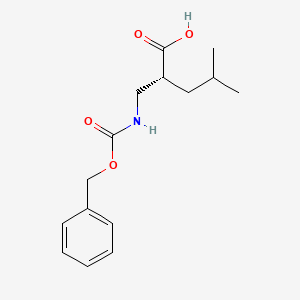
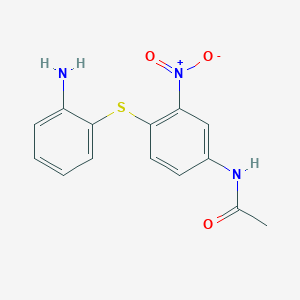
![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)